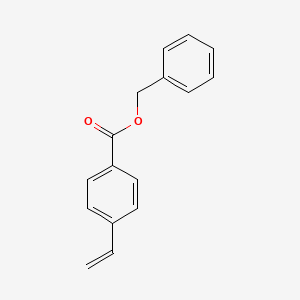

Benzyl 4-vinylbenzoate

Description

Benzyl 4-vinylbenzoate is an ester derivative of 4-vinylbenzoic acid, where the carboxylic acid group is esterified with benzyl alcohol. Its molecular formula is C₁₆H₁₄O₂, and it belongs to the class of vinyl-substituted aromatic esters. This compound is primarily utilized in polymer chemistry due to its reactive vinyl group, which enables participation in radical polymerization, cyclocopolymerization, and post-polymerization modifications . It is structurally characterized by a benzene ring substituted with a vinyl group at the para position and a benzyl ester moiety. Applications include the synthesis of functional cyclic polymers, chiral materials, and advanced copolymers .

Properties

Molecular Formula |

C16H14O2 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

benzyl 4-ethenylbenzoate |

InChI |

InChI=1S/C16H14O2/c1-2-13-8-10-15(11-9-13)16(17)18-12-14-6-4-3-5-7-14/h2-11H,1,12H2 |

InChI Key |

XEHGVUBSXASRDK-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 4-vinylbenzoate can be synthesized through the esterification reaction between benzyl alcohol and 4-vinylbenzoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-vinylbenzoate undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as halogens or nucleophiles like amines can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Benzyl alcohol and 4-vinylbenzyl alcohol.

Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Applications Overview

The applications of Benzyl 4-vinylbenzoate can be categorized into several key areas:

Polymer Synthesis

This compound serves as a valuable monomer in the synthesis of various polymers. Its vinyl group allows for polymerization through free radical mechanisms, leading to the formation of poly(vinylbenzoate) and other copolymers. These polymers exhibit enhanced mechanical properties and thermal stability, making them suitable for applications in:

- Coatings : Providing protective layers in automotive and aerospace industries.

- Adhesives : Used in high-performance bonding applications due to their excellent adhesion properties.

- Ion-exchange Resins : Employed in water treatment processes.

| Application | Description |

|---|---|

| Coatings | Protective layers for various industries |

| Adhesives | High-performance bonding materials |

| Ion-exchange Resins | Used in water treatment processes |

Biomedical Applications

In the biomedical field, this compound-derived polymers are being explored for their potential in drug delivery systems and tissue engineering. The ability to modify the functional groups on these polymers allows for tailoring their interactions with biological systems, enhancing biocompatibility and drug release profiles.

- Drug Delivery Systems : Polymers can be engineered to release therapeutic agents at controlled rates.

- Tissue Engineering : Utilized in scaffolds that support cell growth and tissue regeneration.

Case Study: Drug Delivery Systems

A study investigated the use of this compound-based polymers for encapsulating anti-cancer drugs. The results indicated that these polymers could effectively control the release rate of the drugs, improving therapeutic efficacy while minimizing side effects. The encapsulation efficiency was found to be above 85%, demonstrating the compound's potential in pharmaceutical applications .

Materials Science

This compound is also utilized in materials science for developing advanced materials with specific properties. Its ability to form cross-linked structures enhances the mechanical strength and thermal stability of materials.

- Smart Materials : Used in developing responsive materials that change properties under external stimuli.

- Nanocomposites : Incorporated into nanostructured materials to improve performance characteristics.

Mechanism of Action

The mechanism of action of benzyl 4-vinylbenzoate involves its interaction with specific molecular targets and pathways. The vinyl group allows for various chemical modifications, enabling the compound to participate in diverse chemical reactions. The ester group can undergo hydrolysis, releasing benzyl alcohol and 4-vinylbenzoic acid, which can further interact with biological systems.

Comparison with Similar Compounds

Structural Analogs of 4-Vinylbenzoate Esters

The reactivity and applications of benzyl 4-vinylbenzoate are influenced by the choice of ester substituents. Key analogs include:

Key Observations:

- Reactivity : The benzyl group in this compound provides steric bulk, slowing polymerization kinetics compared to methyl or pentafluorophenyl analogs .

- Thermal Stability : Methyl 4-vinylbenzoate has a lower melting point (32–36°C) than benzyl derivatives, which are typically solids at room temperature .

- Functionalization : Pentafluorophenyl 4-vinylbenzoate’s electron-withdrawing groups facilitate post-polymerization modifications with amines, enabling tailored polymer functionalities .

Comparison with Non-Vinyl Benzoate Esters

This compound differs significantly from non-vinyl aromatic esters in reactivity and applications:

Key Observations:

- Reactivity : The vinyl group in this compound enables polymerization, unlike benzyl benzoate or 4-benzylphenyl benzoate, which are inert in chain-growth reactions .

- Biological Activity: Butyl 4-hydroxybenzoate exhibits antimicrobial properties due to its phenolic hydroxyl group, whereas this compound is primarily a synthetic intermediate .

Physicochemical Properties

A comparative analysis of physical properties is critical for application-specific selection:

Biological Activity

Benzyl 4-vinylbenzoate (BVB) is a compound that has garnered attention in the field of medicinal chemistry and materials science due to its diverse biological activities and potential applications. This article will explore the biological activity of BVB, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is an ester derived from 4-vinylbenzoic acid and benzyl alcohol. The chemical structure can be represented as follows:

The synthesis of BVB typically involves the esterification of 4-vinylbenzoic acid with benzyl alcohol, often facilitated by acid catalysts under reflux conditions. Various synthetic routes have been explored, including microwave-assisted methods which enhance reaction efficiency and yield .

Antimycobacterial Activity

Recent studies have highlighted the potential of BVB derivatives in the treatment of tuberculosis. A series of compounds related to BVB were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis (Mtb). Some derivatives exhibited minimal inhibitory concentrations (MICs) comparable to first-line antitubercular drugs such as isoniazid. For instance, compounds with specific substituents on the benzene ring demonstrated enhanced activity, indicating that structural modifications can significantly influence biological efficacy .

Antiviral Properties

This compound has also been investigated for its antiviral properties, particularly against HIV-1. Certain analogues of BVB showed nanomolar range activity against wild-type HIV-1 and various mutant strains, making them promising candidates for further development as anti-HIV agents. The structure-activity relationship (SAR) studies indicated that specific modifications could enhance potency against resistant strains .

Polymerization and Material Science Applications

In addition to its biological activities, BVB is used in polymer chemistry. It serves as a monomer in the synthesis of poly(vinylbenzoic acid) copolymers, which exhibit unique thermal and photoresponsive properties. These copolymers have potential applications in drug delivery systems and smart materials . The incorporation of BVB into polymer matrices has been shown to improve mechanical properties and thermal stability, making it a valuable component in material science.

Study 1: Antimycobacterial Evaluation

In a study focused on developing new antitubercular agents, several BVB derivatives were synthesized and tested against Mtb. The results indicated that certain compounds had MIC values as low as 2.7 µM, demonstrating significant antimycobacterial activity. Additionally, these compounds were found to be selective for Mtb with minimal cytotoxicity towards Vero and HepG2 cell lines, highlighting their potential as therapeutic agents .

Study 2: Antiviral Activity Against HIV-1

Another investigation explored the antiviral effects of BVB-related compounds against HIV-1. The study revealed that specific derivatives exhibited potent inhibitory effects on viral replication, with IC50 values below 1 µM against multiple HIV-1 strains. This suggests that BVB could serve as a scaffold for developing new antiviral medications targeting HIV .

Data Summary Table

| Activity | Compound | MIC/IC50 Value | Target Organism/Pathogen |

|---|---|---|---|

| Antimycobacterial | This compound | 2.7 µM | Mycobacterium tuberculosis |

| Antiviral | BVB Derivative | <1 µM | HIV-1 |

| Polymerization | Poly(vinylbenzoic acid) | - | Material Science Applications |

Q & A

Q. What are the standard synthetic routes for preparing Benzyl 4-vinylbenzoate, and what analytical techniques are recommended for confirming its purity and structure?

- Methodological Answer : this compound can be synthesized via esterification of 4-vinylbenzoic acid with benzyl alcohol using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Key steps include:

- Reagent Preparation : Use stoichiometric molar ratios (e.g., 1:1.2 acid-to-alcohol) to drive esterification .

- Catalyst Selection : For enzymatic synthesis, immobilized lipases (e.g., Candida antarctica) under solvent-free conditions improve yield .

- Characterization : Confirm purity via HPLC (retention time comparison) and structural integrity using NMR (e.g., ester carbonyl peak at ~170 ppm in NMR, vinyl proton signals at δ 5–6 ppm in NMR) .

- Advanced Tip : Cross-validate results with FT-IR (C=O stretch at ~1720 cm) and Mass Spectrometry (molecular ion peak at m/z 254 for CHO) .

Q. What are the critical storage conditions for this compound to ensure chemical stability during long-term research use?

- Methodological Answer : Store in airtight, light-resistant containers at 4–8°C in a dry environment to prevent hydrolysis or polymerization of the vinyl group. Monitor degradation via periodic GC-MS analysis for benzoic acid (degradation byproduct) .

Q. What spectroscopic methods are most effective for distinguishing this compound from structurally similar esters?

- Methodological Answer :

- NMR : Identify vinyl protons (δ 5.2–5.8 ppm, multiplet) and benzyloxy methylene protons (δ 5.1 ppm, singlet) .

- NMR : Ester carbonyl at ~167 ppm and vinyl carbons at ~125–135 ppm .

- IR Spectroscopy : Differentiate from parabens by absence of phenolic –OH stretches (3200–3600 cm) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for esterification of 4-vinylbenzoic acid with benzyl alcohol to maximize yield and minimize side products?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology to optimize temperature (60–80°C), catalyst loading (1–5 wt%), and molar ratio (1:1 to 1:2).

- Side Product Mitigation : Introduce molecular sieves to absorb water and shift equilibrium toward ester formation .

- Kinetic Analysis : Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate species .

Q. In polymer chemistry applications, how does the vinyl group in this compound influence its copolymerization behavior, and what techniques characterize the resulting polymers?

- Methodological Answer :

- Mechanism : The vinyl group enables radical-initiated copolymerization with styrene or acrylates. Use AIBN as initiator at 70–80°C .

- Characterization :

- GPC : Determine molecular weight distribution (PDI < 1.5 indicates controlled polymerization).

- DSC : Analyze glass transition temperature () shifts to confirm copolymer incorporation .

Q. When encountering discrepancies in reported catalytic efficiencies for this compound synthesis, what systematic approaches identify sources of variability?

- Methodological Answer :

- Controlled Replication : Repeat experiments with standardized reagents (≥99% purity) and inert atmospheres to exclude moisture/oxygen interference .

- Catalyst Characterization : Use XRD and BET analysis to compare crystallinity and surface area of heterogeneous catalysts .

- Data Reconciliation : Apply statistical tools (e.g., ANOVA) to isolate variables (e.g., stirring rate, solvent polarity) .

Q. What are the primary degradation pathways of this compound under environmental conditions, and how can researchers monitor these processes?

- Methodological Answer :

- Hydrolysis : Acidic/basic conditions cleave the ester bond, yielding 4-vinylbenzoic acid and benzyl alcohol. Track via HPLC with UV detection at 254 nm .

- Oxidation : Ozone or UV light induces vinyl group oxidation. Use GC-MS to identify epoxide or diol byproducts .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 3 months and compare degradation kinetics using Arrhenius modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.